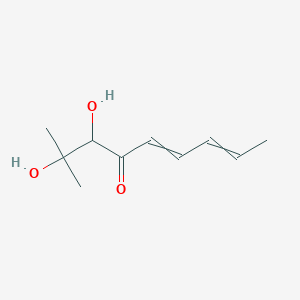
2,3-Dihydroxy-2-methylnona-5,7-dien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxy-2-methylnona-5,7-dien-4-one is an organic compound with the molecular formula C10H16O3 It is characterized by the presence of two hydroxyl groups and a ketone group within a nonadiene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-2-methylnona-5,7-dien-4-one can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by selective hydroxylation. The reaction conditions typically require a base catalyst, such as sodium hydroxide, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-2-methylnona-5,7-dien-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3-Dihydroxy-2-methylnona-5,7-dien-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxy-2-methylnona-5,7-dien-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxy-2-methylbutane-1,4-dione
- 2,3-Dihydroxy-2-methylhex-4-en-1-one
- 2,3-Dihydroxy-2-methylhept-5-en-1-one
Uniqueness
2,3-Dihydroxy-2-methylnona-5,7-dien-4-one is unique due to its nonadiene framework and the presence of both hydroxyl and ketone functional groups
Properties
CAS No. |
51945-18-7 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2,3-dihydroxy-2-methylnona-5,7-dien-4-one |
InChI |
InChI=1S/C10H16O3/c1-4-5-6-7-8(11)9(12)10(2,3)13/h4-7,9,12-13H,1-3H3 |
InChI Key |
QKLMTFIMSQOQIF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)C(C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















